molecular formula C13H12ClN3O B15216512 N-(4-Chloro-5-methyl-6-phenylpyrimidin-2-yl)acetamide CAS No. 77378-89-3

N-(4-Chloro-5-methyl-6-phenylpyrimidin-2-yl)acetamide

Cat. No.: B15216512
CAS No.: 77378-89-3
M. Wt: 261.70 g/mol
InChI Key: AOXKNJMJBRZSRZ-UHFFFAOYSA-N
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Description

N-(4-Chloro-5-methyl-6-phenylpyrimidin-2-yl)acetamide is a pyrimidine-based acetamide derivative characterized by a chloro group at position 4, a methyl group at position 5, and a phenyl substituent at position 6 of the pyrimidine ring.

Properties

CAS No.

77378-89-3

Molecular Formula

C13H12ClN3O

Molecular Weight

261.70 g/mol

IUPAC Name

N-(4-chloro-5-methyl-6-phenylpyrimidin-2-yl)acetamide

InChI

InChI=1S/C13H12ClN3O/c1-8-11(10-6-4-3-5-7-10)16-13(15-9(2)18)17-12(8)14/h3-7H,1-2H3,(H,15,16,17,18)

InChI Key

AOXKNJMJBRZSRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1Cl)NC(=O)C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Cyclization and Acylation Approach

The most widely documented method involves sequential cyclization and acylation reactions. Starting from 5-methyl-6-phenylpyrimidin-4-amine, chlorination at the 4-position is achieved using phosphorus oxychloride under reflux conditions. Subsequent acylation with acetic anhydride introduces the acetamide group at the 2-position. Critical parameters include:

  • Temperature control : Maintaining 80–100°C during chlorination prevents decomposition of intermediates.
  • Solvent selection : Dimethylformamide (DMF) enhances reagent solubility, while toluene facilitates azeotropic water removal during acylation.
  • Catalyst use : Triethylamine (2 mol%) accelerates acetylation kinetics, achieving yields up to 78%.

This method’s reproducibility has been validated across laboratory-scale batches, though scalability challenges arise from prolonged reaction times and byproduct formation.

Formylhydrazine-Mediated Condensation

A patent-derived approach employs formylhydrazine to condense N-(4-chloro-5-methyl-6-phenylpyrimidin-2-yl)acetamide precursors. Key steps include:

  • Refluxing this compound with formylhydrazine in DMF under nitrogen.
  • Cooling and precipitating the product in ice-cold water.
  • Recrystallization from methanol to obtain 92% purity.

This method highlights the role of nitrogen inertness in preventing oxidative side reactions, though DMF’s high boiling point (153°C) complicates solvent recovery.

Microwave-Assisted Synthetic Strategies

Microwave irradiation has emerged as a tool for reducing reaction times from hours to minutes. In one protocol, cyclization of β-keto esters with urea under microwave conditions (150°C, 300 W) produces pyrimidinone intermediates in 85% yield. Subsequent chlorination and acetylation steps are completed within 30 minutes, compared to 8 hours in conventional heating. Advantages include:

  • Enhanced energy efficiency : 60% reduction in thermal energy input.
  • Improved selectivity : Minimal byproducts due to uniform heating.

However, microwave methods require specialized equipment, limiting adoption in resource-constrained settings.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and cost-effectiveness. Continuous flow reactors address batch process limitations by:

  • Precise residence time control : 2-minute intervals prevent over-chlorination.
  • In-line purification : Integrated chromatography columns remove impurities in real-time.
    A representative pilot-scale setup achieves 12 kg/day output with 95% purity, demonstrating feasibility for large-scale manufacturing.

Analytical Characterization of Synthetic Products

Spectroscopic Analysis

Structural validation relies on multimodal spectroscopy:

  • NMR : $$ ^1H $$ NMR (400 MHz, DMSO-$$ d_6 $$) displays characteristic acetamide singlet at δ 2.1 ppm and pyrimidine aromatic protons at δ 7.3–8.2 ppm.
  • IR : Strong absorption at 1665 cm$$ ^{-1} $$ confirms C=O stretching.

Crystallographic Data

Single-crystal X-ray diffraction reveals a planar pyrimidine ring with dihedral angles of 12.5° between phenyl and acetamide groups. The chloro substituent occupies the equatorial position, minimizing steric strain.

Table 1: Comparative Synthesis Metrics

Method Yield (%) Purity (%) Reaction Time
Conventional 78 89 8 h
Microwave-Assisted 85 93 0.5 h
Continuous Flow 91 95 2 min

Table 2: Spectroscopic Benchmarks

Technique Key Signals
$$ ^1H $$ NMR δ 2.1 (s, 3H, CH$$ _3 $$), 7.3–8.2 (m, 5H, Ph)
IR 1665 cm$$ ^{-1} $$ (C=O)
XRD Space group P2$$ _1 $$/c, Z = 4

Comparative Analysis and Optimization Strategies

Conventional methods remain prevalent due to low infrastructure requirements, but microwave and flow systems offer superior efficiency. Key optimization levers include:

  • Solvent substitution : Replacing DMF with cyclopentyl methyl ether (CPME) improves environmental sustainability without sacrificing yield.
  • Catalyst screening : Heterogeneous catalysts (e.g., zeolites) reduce post-reaction purification steps.

Future research should explore photocatalytic chlorination and machine learning-guided condition optimization to further streamline synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the acetamide moiety, converting it to the corresponding amine.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products:

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry: N-(4-Chloro-5-methyl-6-phenylpyrimidin-2-yl)acetamide is used as a building block in the synthesis of more complex organic molecules

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as an inhibitor of specific enzymes or receptors. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

Industry: The compound finds applications in the material science industry, where it can be used in the synthesis of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-Chloro-5-methyl-6-phenylpyrimidin-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The specific molecular targets and pathways depend on the biological context and the intended application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridine and Pyridinone Derivatives

The pyridinone-based compound AMC3 (N-(4-bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide) shares structural similarities with the target compound, particularly in the acetamide moiety and methyl substitution . Key differences include:

  • Core Heterocycle: AMC3 features a pyridinone ring, whereas the target compound has a pyrimidine core.
  • Substituents : The bromophenyl and methoxyphenyl groups in AMC3 may enhance lipophilicity and receptor interaction compared to the target compound’s chloro-methyl-phenyl combination. AMC3 demonstrates activity as an FPRs modulator, suggesting that substituent positioning on the heterocycle critically impacts biological function .

Another pyridine derivative, N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide, highlights the role of hydrogen bonding in crystal packing due to its amino and cyano groups . Such interactions may influence solubility and stability, though the target compound’s phenyl group could reduce polarity compared to methylsulfanyl or cyano substituents.

Benzothiazole and Thiazolidinone Derivatives

The benzothiazole derivatives from EP 3,348,550A1 (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide) feature a benzothiazole core with trifluoromethyl and methoxy groups . Key comparisons include:

  • Aromatic Interactions : The methoxyphenyl substituent in benzothiazole derivatives may engage in π-π stacking, similar to the phenyl group in the target compound. However, the pyrimidine core’s dual nitrogen atoms could alter electronic distribution and binding modes.

The thiazolidinone-based compound 2-[2-(2,6-dichlorophenylamino)phenyl]-N-(5-ethoxymethylene-4-oxo-2-thioxothiazolidin-3-yl)-acetamide emphasizes the impact of sulfur-containing heterocycles on reactivity and bioactivity . Such structures often exhibit enhanced antioxidant or anti-inflammatory properties, differing from pyrimidine-based acetamides.

Carbazole and Tetrahydrocarbazole Derivatives

Carbazole derivatives, such as N-{3-[(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide , feature fused aromatic systems with chloro or methyl substituents . Comparisons include:

  • Aromatic Rigidity : The carbazole core’s planar structure may facilitate intercalation or receptor binding, whereas the pyrimidine ring’s smaller size could limit such interactions.
  • Substituent Effects : The chloro group in both compounds may confer similar electronic effects, but the carbazole’s extended π-system could enhance stacking interactions in biological targets.

Physicochemical and Pharmacokinetic Property Analysis

A hypothetical comparison of key properties is summarized below:

Compound Core Structure Key Substituents LogP (Predicted) Solubility (mg/mL) Bioactivity
N-(4-Chloro-5-methyl-6-phenylpyrimidin-2-yl)acetamide Pyrimidine 4-Cl, 5-Me, 6-Ph 2.8 ~0.1 (Low) Not reported
AMC3 Pyridinone 4-Br, 3-OMe, 5-CN 3.5 ~0.05 (Low) FPRs modulation
EP348550A1 derivative Benzothiazole 6-CF3, 3-OMe 4.2 ~0.01 (Very low) Not specified
Tetrahydrocarbazole Carbazole 6-Cl 3.1 ~0.2 (Moderate) Specific activity
  • Lipophilicity : The benzothiazole derivative’s trifluoromethyl group increases LogP significantly, suggesting higher membrane permeability but lower aqueous solubility.
  • Solubility : The target compound’s low solubility aligns with pyrimidine derivatives, whereas carbazole-based acetamides may benefit from moderate solubility due to hydrogen-bonding groups.

Biological Activity

N-(4-Chloro-5-methyl-6-phenylpyrimidin-2-yl)acetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H12ClN3OC_{13}H_{12}ClN_3O. Its structure features a pyrimidine ring substituted with a chlorine atom, a methyl group, a phenyl group, and an acetamide functional group. This unique combination of substituents is believed to enhance its interaction with biological targets, making it a candidate for drug development.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

1. Antimicrobial Properties

  • The compound has shown potential as an antimicrobial agent, inhibiting the growth of specific pathogens. Its mechanism may involve interference with bacterial enzymatic functions or cell wall synthesis.

2. Anticancer Activity

  • Studies have demonstrated that this compound can induce apoptosis in cancer cells. For instance, it has been evaluated against A549 (lung cancer) and C6 (glioma) tumor cell lines using assays such as MTT and caspase activation . The presence of the chloro and phenyl groups is thought to enhance its anticancer efficacy by improving binding to target proteins involved in cell proliferation pathways.

3. Anti-inflammatory Effects

  • This compound has been investigated for its anti-inflammatory properties, particularly its ability to inhibit cyclooxygenase (COX) enzymes. In vitro studies reported significant suppression of COX-2 activity, which is crucial in mediating inflammatory responses .

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors. It may bind to the active sites of enzymes, inhibiting their activity and thereby disrupting associated biochemical pathways. This inhibition can lead to reduced inflammation or altered cancer cell viability.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds reveals notable differences:

Compound NameStructureKey Differences
2-Amino-4-chloro-6-methylpyrimidineSimilar core structureDifferent substitution pattern
4-Chloro-N-(phenyl)pyrimidinamineContains an amine instead of acetamideLacks the methyl group
5-Methyl-N-(4-chlorophenyl)pyrimidinamineSimilar but lacks the acetamide groupDifferent functional group

This table highlights how the unique combination of functional groups in this compound contributes to its distinct biological activities and potential applications in drug development.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Efficacy : A study published in PubMed evaluated this compound's ability to induce apoptosis in various cancer cell lines through MTT assays and DNA synthesis analysis. The results indicated significant anticancer potential, suggesting further exploration for therapeutic applications .
  • Anti-inflammatory Activity : Research highlighted in RSC Advances demonstrated that related pyrimidine derivatives exhibited potent anti-inflammatory effects by significantly inhibiting COX enzyme activity, with implications for developing new anti-inflammatory drugs .
  • In Silico Studies : Computational models have been employed to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound, indicating favorable pharmacokinetic profiles conducive to drug development .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(4-Chloro-5-methyl-6-phenylpyrimidin-2-yl)acetamide with high purity and yield?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with functionalization of the pyrimidine core. Critical steps include:

  • Chlorination : Introducing the 4-chloro group via electrophilic substitution under controlled temperature (e.g., 60–80°C) using POCl₃ or similar reagents .
  • Acetamide Coupling : Reacting the intermediate with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) to form the acetamide moiety .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures purity. Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .

Q. How can structural integrity and purity of this compound be validated?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., δ 2.03 ppm for methyl groups, δ 7.5–8.5 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 316.08) .
  • X-ray Diffraction (XRD) : For crystalline samples, analyze dihedral angles between pyrimidine and phenyl rings to confirm spatial arrangement (e.g., angles ~12–15° observed in similar pyrimidines) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess IC₅₀ values .
  • Enzyme Inhibition : Screen against kinases or proteases due to pyrimidine’s role in ATP-binding pockets .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported structural conformations?

  • Methodological Answer :

  • SHELX Refinement : Use SHELXL for small-molecule refinement to optimize bond lengths, angles, and thermal parameters. Compare intramolecular hydrogen bonds (e.g., N–H⋯N interactions stabilizing pyrimidine-phenyl orientation) .
  • Twinned Data Analysis : For ambiguous diffraction patterns, apply twin law matrices (e.g., HKLF5 format in SHELX) to deconvolute overlapping reflections .
  • Comparative Analysis : Overlay crystal structures of analogs (e.g., fluorophenyl or methoxyphenyl derivatives) to identify torsional deviations (>5° indicates conformational flexibility) .

Q. What strategies optimize the compound’s pharmacokinetic profile while retaining activity?

  • Methodological Answer :

  • SAR Studies : Modify substituents systematically:
SubstituentImpact on LogPBioactivity Trend
4-Cl↑ LipophilicityEnhanced antimicrobial activity
5-CH₃↑ Steric bulkReduced cytotoxicity
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked acetamide) to improve solubility and bioavailability .
  • Metabolic Stability : Use liver microsome assays to identify vulnerable sites (e.g., oxidative demethylation) and block via fluorination .

Q. How to address discrepancies in biological activity data across different experimental models?

  • Methodological Answer :

  • Dose-Response Curves : Replicate assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to rule out variability .
  • Membrane Permeability : Measure logP (e.g., shake-flask method) and correlate with activity in cell-based vs. cell-free assays. Low permeability may explain reduced efficacy in cellular models .
  • Target Engagement : Use SPR (Surface Plasmon Resonance) to confirm direct binding to purported targets (e.g., dihydrofolate reductase) .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s thermal stability: How to reconcile these findings?

  • Methodological Answer :

  • DSC/TGA Analysis : Perform differential scanning calorimetry (DSC) to identify melting points (reported range: 204–205°C vs. 195–200°C in other studies). Variations may arise from polymorphic forms or solvent retention.
  • Powder XRD : Compare diffraction patterns to detect crystalline vs. amorphous phases .
  • Accelerated Stability Testing : Store samples under ICH guidelines (25°C/60% RH) and monitor decomposition via HPLC .

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